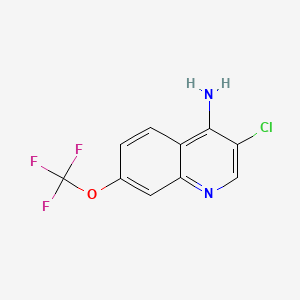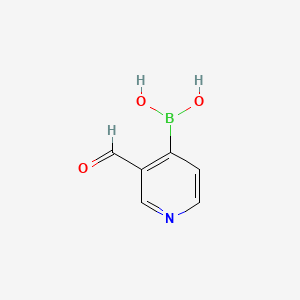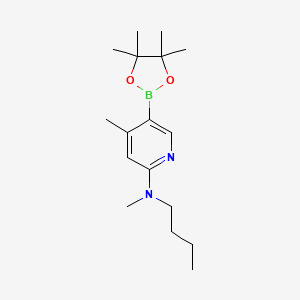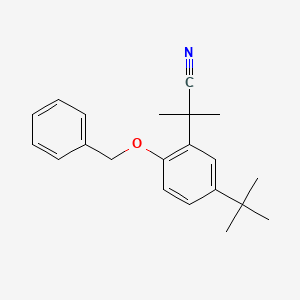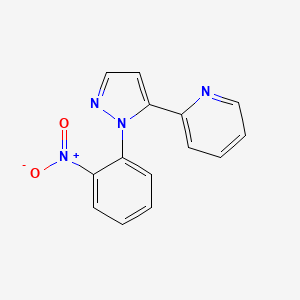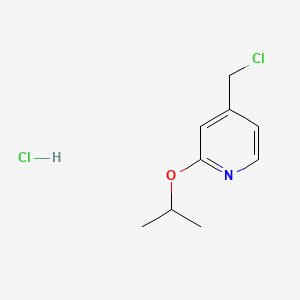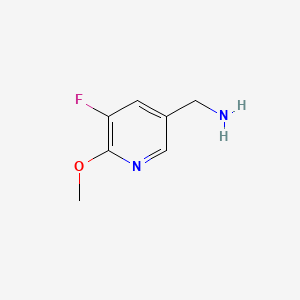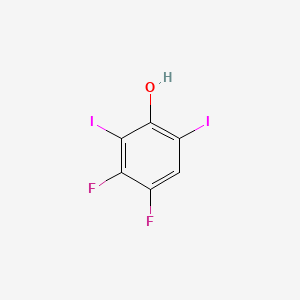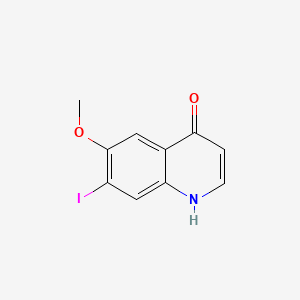
7-Iodo-6-methoxyquinolin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Iodo-6-methoxyquinolin-4-ol” is a compound used for research and development . It has a molecular formula of C10H8INO2 . The compound is not intended for medicinal or household use.
Molecular Structure Analysis
The molecular structure of “7-Iodo-6-methoxyquinolin-4-ol” consists of a quinoline core with iodine and methoxy substituents . The InChI code for the compound is 1S/C10H7FINO2/c1-15-9-2-5-8 (3-6 (9)11)13-4-7 (12)10 (5)14/h2-4H,1H3, (H,13,14) .Chemical Reactions Analysis
While specific chemical reactions involving “7-Iodo-6-methoxyquinolin-4-ol” are not detailed in the literature, quinoline compounds are known to undergo a variety of reactions. These include reactions with a-methylene carbonyl compounds in the presence of a base in ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Iodo-6-methoxyquinolin-4-ol” are not extensively documented. The compound has a molecular weight of 301.08 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .Wissenschaftliche Forschungsanwendungen
Antioxidant Applications
7-Iodo-6-methoxyquinolin-4-ol, similar to its analogues, shows promising antioxidant properties. The compound is related to a group of chemicals that have been extensively studied for their ability to protect valuable polyunsaturated fatty acids in fish meal from oxidative damage. This protection is crucial because the unsaturated fats in fish meal are prone to spontaneous combustion due to their high degree of unsaturation. Research has demonstrated that only a few analogues, including 7-Iodo-6-methoxyquinolin-4-ol, can match the efficacy and cost-effectiveness of ethoxyquin, a well-known antioxidant, in preserving fish meal. Moreover, the oxidative transformation of ethoxyquin in fish meal produces potent antioxidant derivatives, suggesting that 7-Iodo-6-methoxyquinolin-4-ol and its relatives could also transform into compounds with strong antioxidant capabilities, thereby extending their protective effects over time (A. J. de Koning, 2002).
Photochemical and Photophysical Applications
The study of excited-state hydrogen atom transfer (ESHAT) reactions along unidirectionally hydrogen-bonded solvent 'wire' clusters attached to aromatic molecules like 7-hydroxyquinoline showcases the intricate photochemical and photophysical properties of these compounds. The ability of these molecules to undergo enol → keto tautomerization upon photoexcitation opens avenues for the development of new materials and technologies based on these photochemical processes. Such studies highlight the potential of 7-Iodo-6-methoxyquinolin-4-ol and related molecules in the fields of molecular electronics, sensing, and photodynamic therapy (C. Manca, C. Tanner, S. Leutwyler, 2005).
Antitumor and Chemotherapeutic Research
Chloroquine and its derivatives, which share structural similarities with 7-Iodo-6-methoxyquinolin-4-ol, have been extensively studied for their antitumor properties. These studies have revealed that beyond their well-known antimalarial effects, compounds like chloroquine possess biochemical properties that make them candidates for repurposing in the management of various cancers. This includes efforts to develop novel compounds based on the chloroquine scaffold that are effective in cancer therapy, highlighting the potential of structurally related compounds like 7-Iodo-6-methoxyquinolin-4-ol for similar applications (Paul M. Njaria et al., 2015).
Neurodegenerative Disease Research
8-Hydroxyquinoline derivatives, closely related to 7-Iodo-6-methoxyquinolin-4-ol, have attracted attention for their significant biological activities, including their potential in treating neurodegenerative diseases. These compounds' metal chelation properties, combined with their biological activity, position them as promising candidates for developing new therapeutic agents for diseases like Alzheimer's and Parkinson's. The ongoing synthesis and modification of these molecules aim to enhance their efficacy and broaden their spectrum of activity against various pathological conditions (Rohini Gupta, Vijay Luxami, Kamaldeep Paul, 2021).
Eigenschaften
IUPAC Name |
7-iodo-6-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGRYGRGGCTUBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Iodo-6-methoxyquinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

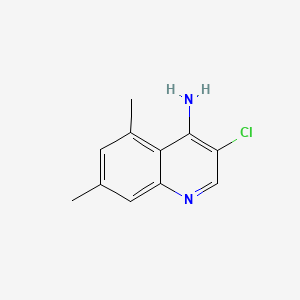
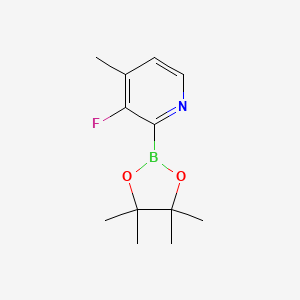
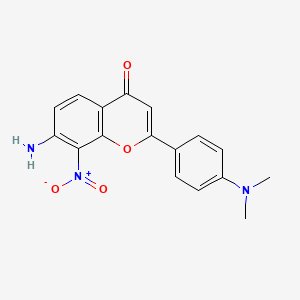
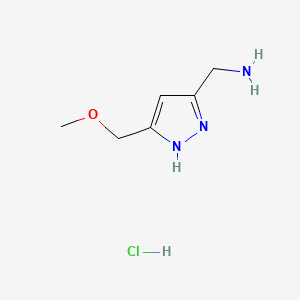
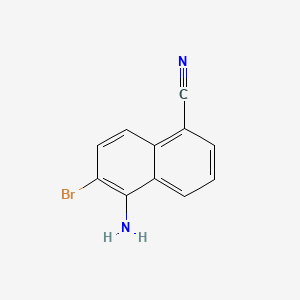
![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)
